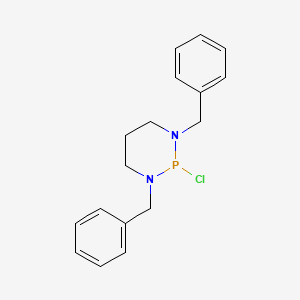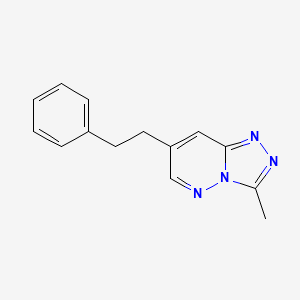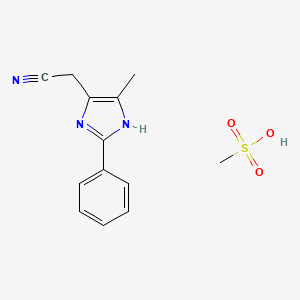
4-(2-Cyclohexylpropan-2-yl)cyclohexyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Cyclohexylpropan-2-yl)cyclohexyl acetate is an organic compound with the molecular formula C17H30O2 It is a derivative of cyclohexane and is characterized by the presence of two cyclohexyl groups attached to a central propanyl group, which is further esterified with acetic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclohexylpropan-2-yl)cyclohexyl acetate typically involves the esterification of 4-(2-Cyclohexylpropan-2-yl)cyclohexanol with acetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include:
Temperature: 60-80°C
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the ester.
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of a continuous flow reactor allows for better control over reaction parameters, leading to higher yields and purity of the final product. The process involves:
Feedstock: 4-(2-Cyclohexylpropan-2-yl)cyclohexanol and acetic acid
Catalyst: Acidic ion-exchange resins can be used as a heterogeneous catalyst
Temperature and Pressure: Optimized for maximum conversion and selectivity
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Cyclohexylpropan-2-yl)cyclohexyl acetate undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form alcohols.
Substitution: Ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Cyclohexyl ketones or cyclohexyl carboxylic acids.
Reduction: Cyclohexyl alcohols.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
4-(2-Cyclohexylpropan-2-yl)cyclohexyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the formulation of fragrances and flavors due to its unique odor profile.
Mécanisme D'action
The mechanism of action of 4-(2-Cyclohexylpropan-2-yl)cyclohexyl acetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylacetone: Similar structure but lacks the ester group.
Cyclohexanol: Similar structure but lacks the ester and propanyl groups.
Phenylacetone: Similar structure but contains a benzene ring instead of a cyclohexane ring.
Uniqueness
4-(2-Cyclohexylpropan-2-yl)cyclohexyl acetate is unique due to its dual cyclohexyl groups and ester functionality, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these properties are desired.
Propriétés
Formule moléculaire |
C17H30O2 |
|---|---|
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
[4-(2-cyclohexylpropan-2-yl)cyclohexyl] acetate |
InChI |
InChI=1S/C17H30O2/c1-13(18)19-16-11-9-15(10-12-16)17(2,3)14-7-5-4-6-8-14/h14-16H,4-12H2,1-3H3 |
Clé InChI |
NRLASGYEEMPJBX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CCC(CC1)C(C)(C)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-aminoethanol;2-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14328755.png)



![2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate](/img/structure/B14328780.png)



![2-({[(2,4-Dichlorophenyl)methylidene]amino}oxy)-3-methylbutanoic acid](/img/structure/B14328819.png)
![2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1-propan-2-ylbenzo[e]benzimidazole;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14328833.png)
![6-[2-(4-Methoxyphenyl)ethenyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14328834.png)


![6,7-Dihydro-3H,5H-[1,2]dithiolo[3,4-b][1,4]dithiepine-3-thione](/img/structure/B14328843.png)
